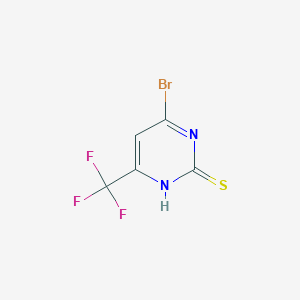![molecular formula C13H17N3S B14899930 n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine can be achieved through various synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with appropriate alkylating agents. For instance, the reaction of 2-amino benzothiazole with cyclopropylmethylamine under suitable conditions can yield the desired compound . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency .
Análisis De Reacciones Químicas
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as thionyl chloride . Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, benzothiazole derivatives have shown potential as anti-inflammatory agents and have been investigated for their ability to inhibit specific enzymes involved in inflammation . In industry, these compounds are used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine can be compared with other benzothiazole derivatives such as N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides . These compounds share similar structural features but differ in their specific substituents and biological activities.
Propiedades
Fórmula molecular |
C13H17N3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-N'-cyclopropyl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C13H17N3S/c1-16(10-6-7-10)9-8-14-13-15-11-4-2-3-5-12(11)17-13/h2-5,10H,6-9H2,1H3,(H,14,15) |
Clave InChI |
CVXPZGVKEMHTSV-UHFFFAOYSA-N |
SMILES canónico |
CN(CCNC1=NC2=CC=CC=C2S1)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



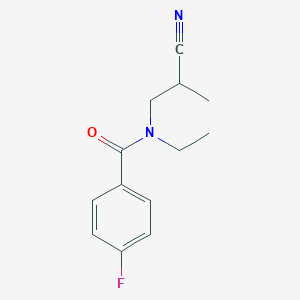
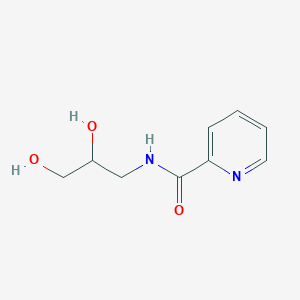
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
![Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
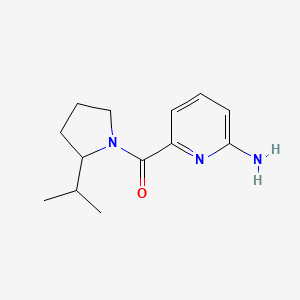

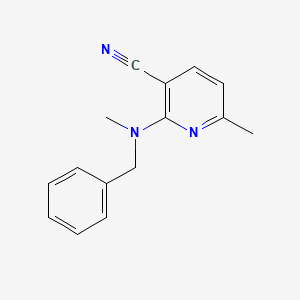
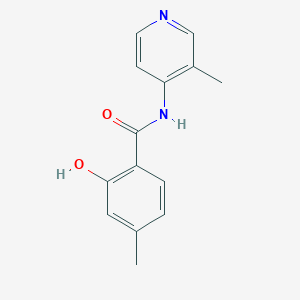

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
